molecular formula C13H15BBrNO4 B1273287 (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 475102-13-7

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No. B1273287
CAS RN: 475102-13-7
M. Wt: 339.98 g/mol
InChI Key: RBYTXZMVOGZESQ-UHFFFAOYSA-N
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Description

“(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a heterocyclic organic compound . It is also known by several synonyms such as “1-BOC-5-BROMO-1H-INDOLE-2-BORONIC ACID”, “1-BOC-5-BROMO-2-INDOLEBORONIC ACID”, “1-BOC-5-BROMOINDOLE-2-BORONIC ACID”, “1-(TERT-BUTOXYCARBONYL-5-BROMO-1H-INDOL-2-YL)BORONIC ACID”, “5-BROMO-N-(BOC)INDOLE-2-BORONIC ACID”, and "5-BROMO-N-(BUTOXYCARBONYL)INDOLE-2-BORONIC ACID" .


Molecular Structure Analysis

The molecular formula of this compound is C13H15BBrNO4 . Its structure includes a boronic acid group attached to an indole ring, which is further substituted with a bromine atom and a tert-butoxycarbonyl group . The InChI key is RBYTXZMVOGZESQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.98 g/mol . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is covalently bonded and has a complexity of 374 .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

The compound has been utilized in the synthesis of nonsymmetrical 5-aryl-2-indolopyrrole derivatives via mono Suzuki-Miyaura cross-coupling. This process involves the use of a boronic acid (indol-2-yl-boronic acid) for the controlled coupling reaction, leading to the formation of 2-indolyl-5-bromopyrrole derivatives, which can then be further coupled with various aryl- or heteroaryl-boronic acids (Beaumard, Dauban, & Dodd, 2010).

Stereoselective Organic Synthesis

The compound has been mentioned in the context of stereoselective organic synthesis. An example is the reaction of tert-butyl trans-lithiopropionate with specific boronic acid esters, where α-bromo boronic acid esters demonstrated better yields than chloro compounds (Matteson & Michnick, 1990).

Functionalized Polymer Development

The tert-butoxycarbonyl (Br-t-BOC) group, which is related to the compound , is involved in the synthesis of amino-functionalized (meth)acryl polymers. This includes the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and their radical polymerization to yield polymers with protected amino side groups (Ritter, Tabatabai, & Herrmann, 2016).

Synthesis of Macrocycles

The compound has been used in the preparation of a new family of quaterpyrroles, which are then utilized as building blocks for the synthesis of macrocycles. The process involves bromination and Suzuki coupling with 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (Anguera et al., 2015).

Tert-Butyl Ester Synthesis

A novel protocol has been developed to synthesize tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, using palladium acetate and triphenylphosphine as a catalyst system. This protocol can handle a wide range of substrates including benzenes, pyridines, and quinolines boronic acids or boronic acid pinacol esters (Li et al., 2014).

Safety And Hazards

The compound is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYTXZMVOGZESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383344
Record name [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

CAS RN

475102-13-7
Record name [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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